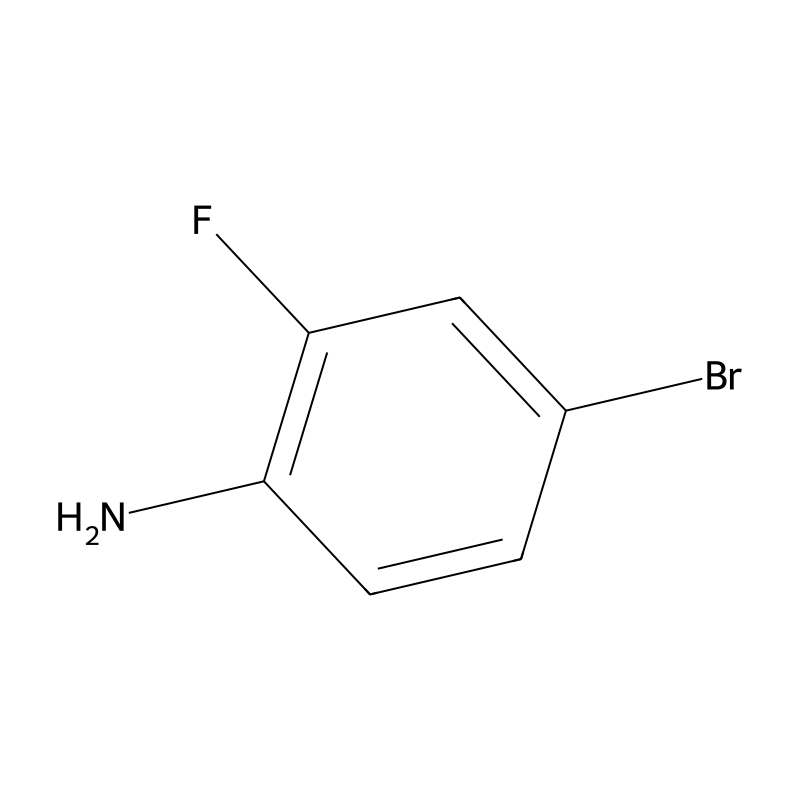

4-Bromo-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

4-Bromo-2-fluoroaniline has been employed as a starting material for the synthesis of various organic compounds. One notable example is its use in the preparation of 4-amino-3-fluorophenyl boronic acid, a valuable intermediate in organic synthesis. This application is documented in a research article published in the journal "Tetrahedron Letters" [].

4-Bromo-2-fluoroaniline is an organic compound with the molecular formula CHBrFN and a molecular weight of 190.01 g/mol. It is classified as a dihaloaniline, featuring both bromine and fluorine substituents on the aromatic ring. This compound appears as a crystalline solid, typically ranging in color from beige to light brown. Its melting point is approximately 40-42 °C, and it has a boiling point of 103-108 °C at reduced pressure (13 mmHg) .

The compound is notable for its stability under standard conditions but is incompatible with strong acids, oxidizing agents, and certain halogenating agents . Its unique structure contributes to its utility in various chemical applications, particularly in the pharmaceutical and agricultural sectors.

- Hazard Classification:

- Acute Toxicity (Oral, Dermal, Inhalation): Data not available but likely to be irritating.

- Skin corrosion/irritation: May cause skin irritation.

- Serious eye damage/eye irritation: May cause eye irritation.

- Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling this compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

- Bromination: The compound can be brominated further to yield more complex halogenated derivatives.

- Nitration: Nitration reactions can introduce nitro groups into the aromatic system, potentially leading to compounds useful in various applications.

- Reduction: The nitro group can be reduced to an amine, facilitating further functionalization.

These reactions are often facilitated by specific reagents or catalysts, allowing for selective modifications of the aniline structure .

The synthesis of 4-bromo-2-fluoroaniline can be achieved through several methods:

- Bromination of 2-fluoroaniline: This method involves the direct bromination of 2-fluoroaniline using molecular bromine in the presence of a quaternary ammonium bromide catalyst. This process yields high purity and yields (up to 95%) .Reaction Example:

- Reduction of 4-bromo-2-fluoro-1-nitrobenzene: Another synthetic route involves reducing 4-bromo-2-fluoro-1-nitrobenzene using iron in ethanol-water mixtures .

- Halogenation: The compound can also be synthesized through halogenation techniques involving other halogenated anilines as starting materials .

4-Bromo-2-fluoroaniline serves multiple purposes:

- Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, including those targeting cancer and other diseases.

- Agricultural Chemicals: The compound is also utilized in developing herbicides and pesticides due to its effectiveness against specific plant pathogens.

- Organic Synthesis: It acts as an important intermediate in organic synthesis processes, particularly for creating boronic acid derivatives used in coupling reactions .

Several compounds share structural similarities with 4-bromo-2-fluoroaniline, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-2-fluoroaniline | CHClN | Used in herbicides; less reactive than brominated variants. |

| 4-Iodo-2-fluoroaniline | CHIN | Exhibits stronger biological activity; used in medicinal chemistry. |

| 3-Bromo-4-fluoroaniline | CHBrF | Similar reactivity; different substitution pattern affects properties. |

| 4-Bromoaniline | CHBrN | Lacks fluorine; utilized in dye production; less polar than fluoro derivatives. |

The presence of bromine and fluorine atoms significantly alters the reactivity and biological activity of these compounds compared to their non-halogenated counterparts. The unique combination of these halogens in 4-bromo-2-fluoroaniline enhances its utility in synthetic organic chemistry and pharmaceuticals .

XLogP3

GHS Hazard Statements

H302 (13.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant